Cas no 946296-81-7 (1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide)

1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide structure
946296-81-7 structure
Product name:1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide
CAS No:946296-81-7
MF:C20H26N2O4S2
Molecular Weight:422.56144285202
CID:5514246

1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenemethanesulfonamide, 4-methyl-N-[1,2,3,4-tetrahydro-1-(propylsulfonyl)-6-quinolinyl]-
    • 1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide
    • インチ: 1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-14-19(10-11-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3
    • InChIKey: HZCWEEJSWTYAFC-UHFFFAOYSA-N
    • SMILES: C1(CS(NC2C=CC3=C(C=2)CCCN3S(CCC)(=O)=O)(=O)=O)=CC=C(C)C=C1

1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2043-0369-5μmol
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2043-0369-2mg
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2043-0369-75mg
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2043-0369-2μmol
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2043-0369-1mg
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2043-0369-100mg
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2043-0369-10mg
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2043-0369-15mg
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2043-0369-5mg
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2043-0369-30mg
1-(4-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
946296-81-7 90%+
30mg
$119.0 2023-05-17

1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide 関連文献

1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamideに関する追加情報

Introduction to 1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide (CAS No. 946296-81-7)

The compound 1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide, identified by its CAS number 946296-81-7, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements of aromatic heterocycles and sulfonamide functionalities, making it a compound of considerable interest for researchers exploring novel therapeutic agents. The presence of a tetrahydroquinoline core suggests potential applications in modulating biological pathways, particularly those involving enzyme inhibition or receptor interaction.

In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules featuring sulfonamide moieties due to their well-documented pharmacological properties. Sulfonamides are known for their ability to act as hydrogen bond donors and acceptors, which enhances binding affinity to biological targets. The specific substitution pattern in 1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide may contribute to its unique interaction profile with proteins or nucleic acids. This has prompted extensive investigation into its potential as a lead compound for drug discovery.

The tetrahydroquinoline scaffold is another key feature that merits closer examination. Tetrahydroquinolines are often found in bioactive natural products and have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of the saturated ring system allows for diverse conformational arrangements, which can be exploited to optimize binding interactions with biological targets. Additionally, the incorporation of a propane-1-sulfonyl group introduces a polar moiety that may enhance solubility and bioavailability, critical factors in drug development.

Recent studies have highlighted the importance of rational drug design in accelerating the discovery of novel therapeutics. Computational modeling and high-throughput screening have become indispensable tools in identifying promising candidates. The structural features of 1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide make it an attractive candidate for these approaches. Its complex architecture suggests multiple sites for functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.

One particularly intriguing aspect of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and inhibiting or activating specific enzymes can lead to therapeutic benefits. The sulfonamide group is known to interact with enzymes such as carbonic anhydrases and dihydrofolate reductases. The additional structural elements in 1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide may expand its scope to include other enzyme targets. This versatility makes it a valuable asset in the search for new drugs.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies are employed to construct the complex tetrahydroquinoline core and introduce the sulfonamide functionality at the appropriate positions. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions are often utilized in these processes. The successful synthesis not only demonstrates the synthetic chemist's skill but also paves the way for further structural elaboration.

Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacological activity. In vitro assays are conducted to assess interactions with biological targets such as enzymes and receptors. These assays provide preliminary data on potency and selectivity. Following promising results from in vitro studies, animal models are employed to evaluate efficacy and safety profiles further. This translational approach is crucial for determining whether a compound has sufficient potential to advance into clinical trials.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers identify promising candidates. Predictive models can analyze molecular structures and predict their biological activity with remarkable accuracy. These tools have been instrumental in identifying novel scaffolds like tetrahydroquinolines that exhibit desirable pharmacological properties. By leveraging computational methods alongside traditional experimental approaches, researchers can accelerate the development pipeline significantly.

Future directions for research on 1-(4-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide may include exploring its potential as an antitumor agent or as a modulator of inflammatory pathways. The sulfonamide group's ability to interact with various biological targets makes it versatile enough to address multiple therapeutic areas simultaneously or sequentially through derivative synthesis.

In conclusion, 946296-81-7 represents a promising lead compound with significant potential for further development into a therapeutic agent. Its unique structural features—combining an aromatic ring system with sulfonamide functionality—position it as a valuable candidate for drug discovery efforts aimed at modulating enzyme activity or receptor interactions critical in human health and disease treatment.

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